4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde
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Overview
Description
4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde is a fluorinated aromatic compound characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethyl group. The aldehyde groups are then introduced through formylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and high throughput.
Types of Reactions:
Oxidation: The aldehyde groups in this compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group, which influence the reactivity of the aldehyde groups. In biological systems, the compound’s interactions with enzymes and other biomolecules are influenced by its fluorinated structure, which can affect binding affinity and metabolic stability.
Comparison with Similar Compounds
4,5,6-Trifluoro-2-methylbenzene-1,3-dicarbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,3,5,6-Tetrafluorobenzene-1,4-dicarbaldehyde: Contains four fluorine atoms but lacks the trifluoromethyl group.
Uniqueness: 4,5,6-Trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups, which confer distinct reactivity and properties. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing capability, making it a valuable intermediate in the synthesis of highly fluorinated organic molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4,5,6-trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F6O2/c10-6-3(1-16)5(9(13,14)15)4(2-17)7(11)8(6)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJZFSDJOSUUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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